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Abstract
Fluoroiodomethane (CH₂FI) is a volatile, colorless liquid that serves as a valuable reagent in

organic synthesis, particularly for the introduction of the fluoromethyl moiety. This versatile

building block is of significant interest in the development of pharmaceuticals and other

specialty chemicals due to the unique properties conferred by the fluorine atom. This technical

guide provides a comprehensive overview of the synthesis and characterization of

fluoroiodomethane, including detailed experimental protocols, tabulated physical and

spectroscopic data, and a visual representation of a key synthetic workflow.

Introduction
Fluoroiodomethane is a halomethane with the chemical formula CH₂FI.[1] It is a key reagent

for fluoromethylation, the process of adding a fluoromethyl group (-CH₂F) to a molecule.[1] This

modification can significantly alter the biological activity, metabolic stability, and

pharmacokinetic properties of drug candidates. The selective reactivity of the carbon-iodine

bond over the stronger carbon-fluorine bond allows for a range of chemical transformations.[2]

This document details common synthetic routes and the analytical techniques used to confirm

the identity and purity of fluoroiodomethane.
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The preparation of fluoroiodomethane can be achieved through several synthetic strategies.

The most common methods involve halogen exchange reactions, where a more reactive

halogen is replaced by fluoride, or the direct fluorination of a suitable precursor.

Synthesis via Finkelstein Reaction
The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from alkyl

chlorides or bromides.[3] In the context of fluoroiodomethane synthesis, chlorofluoromethane

is reacted with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.

[4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride in

acetone.[3]

Reaction Setup: A 1000 mL three-necked flask is charged with 600 mL of acetone.

Introduction of Reactant: Chlorofluoromethane (CH₂FCl) gas is bubbled through the acetone

solution for approximately 2.5 hours.

Quantification of Reactant: A 1 mL aliquot of the acetone solution is taken, and 100 µL of

trifluorotoluene is added as an internal standard to determine the concentration of dissolved

CH₂FCl.

Addition of Iodide Source: Sodium iodide (NaI) is added to the reaction mixture.

Reaction Conditions: The reaction mixture is equipped with a reflux condenser and heated at

50°C for three days.

Work-up:

After the reaction is complete, the acetone solution is slowly added to a 2000 mL

separatory funnel containing 1000 mL of water.

The lower layer, a brown liquid, is collected.

This layer is washed with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any

remaining iodine, followed by three washes with water.

Product Isolation: The resulting colorless, transparent liquid is crude fluoroiodomethane,

which can be used for subsequent steps without further purification.[4]
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Synthesis from Diiodomethane
Another common method for the synthesis of fluoroiodomethane is the fluorination of

diiodomethane (CH₂I₂).[1] This method is particularly useful for the preparation of isotopically

labeled fluoroiodomethane, such as [¹⁸F]fluoroiodomethane, which is a precursor for

radiopharmaceuticals.[5]

Note: This protocol is for the radiolabeled variant but the general principle applies to the

synthesis of the unlabeled compound, where a suitable non-radioactive fluoride source

would be used.

Fluoride Source: [¹⁸F]Fluoride is produced and made reactive.

Reaction: The [¹⁸F]fluoride is reacted with diiodomethane in a suitable solvent.

Optimization: The reaction conditions, including temperature, reaction time, and the nature of

the solvent and any phase-transfer catalyst, are optimized to maximize the yield of

[¹⁸F]fluoroiodomethane.

Purification: The [¹⁸F]fluoroiodomethane is purified, often using gas chromatography, to

separate it from the starting material and any byproducts. The synthesis and purification are

typically rapid, taking around 15 minutes to minimize radioactive decay.[5]

Physical and Chemical Properties
Fluoroiodomethane is a colorless liquid at room temperature.[1] A summary of its key physical

properties is provided in the table below.

Property Value Reference

Molecular Formula CH₂FI [1]

Molar Mass 159.93 g/mol [1]

Boiling Point 53.4 °C [1]

Density 2.366 g/cm³ (at 20 °C) N/A

Refractive Index 1.491 (at 20 °C) N/A
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The chemical reactivity of fluoroiodomethane is dominated by the C-I bond, which is

significantly weaker than the C-F bond. This difference in bond strength allows for the selective

cleavage of the C-I bond in nucleophilic substitution and other reactions, making it an effective

fluoromethylating agent.[2]

Characterization
The identity and purity of fluoroiodomethane are confirmed using a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of fluoroiodomethane. The

presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

Nucleus
Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Reference

¹H NMR 4.85 ppm Triplet J(H-F) = 47 Hz [6]

¹³C NMR 72.5 ppm Doublet J(C-F) = 165 Hz [6]

¹⁹F NMR -145 ppm Triplet J(F-H) = 47 Hz [6]

¹⁹F NMR

chemical shift is

relative to CFCl₃

as an external

standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific vibrational modes.
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Vibrational Mode Wavenumber (cm⁻¹) Reference

C-H Asymmetric Stretch 3050 [6]

C-H Symmetric Stretch 2965 [6]

C-H Scissoring 1420 [6]

C-H Rocking 1280 [6]

C-H Wagging 1185 [6]

C-F Stretch 1085 [6]

C-I Stretch 525 [6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

m/z Ion Description Reference

160 [CH₂FI]⁺ Molecular Ion [6]

133 [CH₂F]⁺ Loss of Iodine [6]

31 [CH₂F]⁺ Rearrangement [6]

Experimental and Synthetic Workflows
To provide a clearer understanding of the synthetic process, the following diagram illustrates

the workflow for the synthesis of fluoroiodomethane via the Finkelstein reaction.

Reaction Stage Work-up Stage Product

Start: Acetone in 3-necked flask Bubble CH2FCl gas
1

Add NaI
2

Reflux at 50°C for 72h
3

Add reaction mixture to H2O4 Separate layers
5

Wash with Na2S2O3 (aq)
6

Wash with H2O (x3)
7

Fluoroiodomethane (CH2FI)8
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Click to download full resolution via product page

Caption: Workflow for the synthesis of fluoroiodomethane via the Finkelstein reaction.

Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of

fluoroiodomethane. The experimental protocols for the Finkelstein reaction and the synthesis

from diiodomethane offer practical methods for its preparation. The comprehensive

spectroscopic data presented in a structured format serves as a valuable reference for

researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The

versatility of fluoroiodomethane as a fluoromethylating agent, combined with well-established

methods for its synthesis and characterization, ensures its continued importance as a key

building block in modern chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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